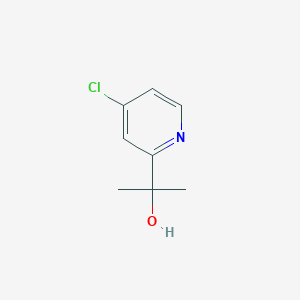

2-(4-chloropyridin-2-yl)propan-2-ol

Descripción general

Descripción

2-(4-Chloropyridin-2-yl)propan-2-ol is an organic compound with the molecular formula C8H10ClNO It is a derivative of pyridine, a basic heterocyclic organic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloropyridin-2-yl)propan-2-ol typically involves the reaction of 4-chloropyridine with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Chloropyridin-2-yl)propan-2-ol can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohols or amines.

Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Yields various alcohols or amines.

Substitution: Results in derivatives with different functional groups replacing the chlorine atom.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Drug Development

2-(4-chloropyridin-2-yl)propan-2-ol is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting various diseases, including cancer and bacterial infections. Its structural properties facilitate modifications that enhance biological activity and selectivity against specific targets. For instance, it has been noted for its potential to inhibit TGF-beta receptors, which are implicated in fibrotic diseases and cancer progression.

1.2 Enzyme Inhibition Studies

Research indicates that this compound can interact with key enzymes involved in metabolic pathways. Preliminary studies suggest that it may exhibit inhibitory effects on enzymes relevant to pharmacological applications, such as monoacylglycerol lipase (MAGL), which plays a crucial role in endocannabinoid signaling . Understanding these interactions can lead to the development of novel therapeutic agents.

3.1 Binding Affinity Studies

Studies involving binding affinities of this compound to various biological targets are essential for understanding its pharmacological potential. Research methodologies typically include:

- Surface Plasmon Resonance (SPR): To measure real-time binding interactions.

- Fluorescence Polarization Assays: To assess binding affinity and kinetics.

These studies help elucidate the compound's mechanism of action and potential side effects when interacting with biological systems.

3.2 Case Studies

Several case studies have documented the application of this compound in drug discovery:

- Inhibition of TGF-beta Signaling: A study demonstrated that derivatives of this compound effectively inhibited TGF-beta receptor activity, showing promise for treating fibrotic diseases.

- Antimicrobial Activity: Research indicated that certain derivatives exhibited significant antimicrobial properties against resistant strains, highlighting their potential as new antibiotic agents.

Mecanismo De Acción

The mechanism of action of 2-(4-chloropyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

2-(2-Chloropyridin-4-yl)propan-2-ol: A similar compound with the chlorine atom in a different position on the pyridine ring.

4-Chloropyridin-2-ol: Another related compound with a hydroxyl group instead of a propanol group.

Uniqueness

2-(4-Chloropyridin-2-yl)propan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Actividad Biológica

2-(4-Chloropyridin-2-yl)propan-2-ol, also known by its CAS number 40472-76-2, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a chiral center, which allows for the existence of enantiomers that may exhibit different biological activities. The presence of the chloropyridine moiety contributes to its unique chemical properties, potentially influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

- Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

- Anticancer Potential : There are indications that this compound may interact with cellular mechanisms involved in cancer progression, warranting further investigation into its anticancer properties.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes and receptors involved in metabolic pathways related to inflammation and cell proliferation.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine production | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study: Antimicrobial Activity

In a study published in the journal Pharmaceutical Medicine, researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant inhibition of growth in Gram-positive bacteria, suggesting potential applications in antibiotic development .

Case Study: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound. It was found to significantly reduce levels of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent .

Pharmacological Applications

The diverse biological activities suggest that this compound could be utilized in various therapeutic applications:

- Development of Antibiotics : Given its antimicrobial properties, it may serve as a lead compound for new antibiotic formulations.

- Anti-inflammatory Drugs : Its ability to modulate inflammatory responses could lead to new treatments for chronic inflammatory diseases.

- Cancer Therapeutics : Further research into its anticancer properties could pave the way for novel cancer therapies.

Propiedades

IUPAC Name |

2-(4-chloropyridin-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-8(2,11)7-5-6(9)3-4-10-7/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKHPYOSLVIIBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=CC(=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.